5,6-Difluorobenzoxazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluorobenzo[d]oxazole-2-thiol is a chemical compound with the molecular formula C7H3F2NOS. It is a derivative of benzoxazole, characterized by the presence of two fluorine atoms at the 5 and 6 positions and a thiol group at the 2 position.
Vorbereitungsmethoden
The synthesis of 5,6-difluorobenzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with appropriate fluorinated reagents. One common method includes the use of phosphorus pentachloride (PCl5) in toluene, where the substituted 2-thiolbenzoxazoles are heated to reflux for a couple of hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
5,6-Difluorobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiolates.
Wissenschaftliche Forschungsanwendungen
5,6-Difluorobenzo[d]oxazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5,6-difluorobenzo[d]oxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
5,6-Difluorobenzo[d]oxazole-2-thiol can be compared with other similar compounds such as:
5-Fluorobenzoxazole-2-thiol: This compound has only one fluorine atom and exhibits different reactivity and biological activity.
5,6-Difluorobenzo[d]thiazole-2-thiol: This compound has a sulfur atom in place of the oxygen in the oxazole ring, leading to distinct chemical properties and applications
Eigenschaften
Molekularformel |
C7H3F2NOS |
---|---|
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
5,6-difluoro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H3F2NOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12) |
InChI-Schlüssel |
IKRSLJZDMDZNIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)OC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.